REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH:6]=[CH:5][N:4]=1>CCOC(C)=O.[Ni]>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([O:9][C:7]2[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=2)=[CH:11][CH:12]=1
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Name
|
2-methoxy-4-(4-nitro-phenoxy)pyridine
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Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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20 mg
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
after filtration and concentration of the filtrate the title compound
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Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(OC2=CC(=NC=C2)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |